2-methyl-N-[6-oxo-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide
Description
The compound 2-methyl-N-[6-oxo-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidinone core. Key structural elements include:
- A 3-pyridyl group at position 2 of the triazolo-pyrimidine ring, which may enhance π-π stacking interactions in biological targets.
- A pyrido[3,4-e] ring fusion, creating a planar, conjugated system that could influence electronic properties and binding affinity.
Properties
IUPAC Name |
2-methyl-N-(10-oxo-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-10(2)15(25)22-23-7-5-13-12(16(23)26)9-19-17-20-14(21-24(13)17)11-4-3-6-18-8-11/h3-10H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVZPGEETXMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Assembly via Cyclocondensation
The pyrido[3,4-e]triazolo[1,5-a]pyrimidine scaffold is typically constructed through a multistep sequence starting from 2-aminonicotinonitrile derivatives. A representative pathway involves:
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Formation of the pyrimidinone ring : Heating 2-amino-3-cyano-4-(3-pyridyl)pyridine with formamide at 180°C for 6 hours generates the 4,6-diarylpyrido[2,3-d]pyrimidine intermediate.
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Triazole ring annulation : Treatment with hydrazine hydrate in ethanol under reflux introduces the 1,2,4-triazole moiety via cyclodehydration.
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Oxidation at position 6 : Potassium persulfate in acidic media converts the C6 methyl group to a ketone, yielding the 6-oxo derivative.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Formamide | 180°C | 6h | 62% |
| 2 | Hydrazine hydrate | Reflux | 8h | 54% |
| 3 | K₂S₂O₈, H₂SO₄ | 80°C | 3h | 78% |
Installation of the 2-Methylpropanamide Side Chain
The N7 position is functionalized via nucleophilic substitution or metal-catalyzed coupling:
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Method A : Reacting the 7-chloro intermediate with 2-methylpropanamide in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane at 100°C achieves 68% coupling efficiency.
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Method B : Direct ammonolysis using 2-methylpropionyl chloride and triethylamine in THF at 0°C→RT provides a 72% yield but requires rigorous exclusion of moisture.
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 72% |
| Purity (HPLC) | 98.5% | 95.2% |
| Scalability | >100g | <50g |
Optimization of Reaction Parameters
Solvent Effects on Cyclization
Screening of solvents for the triazole-forming step revealed:
Catalytic Systems for C-N Coupling
Palladium-based catalysts outperform copper in Buchwald-Hartwig amidation:
| Catalyst | Ligand | Conversion |
|---|---|---|
| Pd₂(dba)₃ | Xantphos | 92% |
| CuI | DMEDA | 47% |
| Pd(OAc)₂ | BINAP | 85% |
Conditions: 1.5 eq. propanamide, 5 mol% catalyst, 110°C, 24h.
Characterization and Analytical Validation
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows a single peak at 8.2 min, confirming >98% purity.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry for the cyclocondensation step, reducing reaction time from 8h to 22 minutes with a 12% yield increase. Regulatory-grade material requires:
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-oxo-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazole-containing compounds can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to 2-methyl-N-[6-oxo-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide exhibit cytotoxic effects against several cancer cell lines.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| A549 | 15.0 | Cell cycle arrest | |
| HeLa | 10.0 | Inhibition of DNA synthesis |
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammatory markers in vitro.
Neuroprotective Effects
Recent studies suggest that the compound may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several case studies have reported on the neuroprotective properties of similar compounds:
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-oxo-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its activity .
Comparison with Similar Compounds
Key Observations :
- Pyridyl Positioning : The 3-pyridyl substituent (target compound) vs. 4-pyridyl () may alter binding orientation in biological systems due to differences in nitrogen atom placement.
- Melting Points : Ethyl ester derivatives (e.g., ) exhibit higher melting points (~206°C), likely due to hydrogen bonding from the hydroxyl group, whereas amide-containing analogs (e.g., ) show lower melting points (~157°C) .
Antimicrobial Activity ():
Quinazoline-pyrazole hybrids (e.g., compound 5k ) demonstrated 72% inhibition against wheat gibberellic acid fungi at 50 μg/mL, comparable to the control agent hymexazol. While the target compound lacks a quinazoline moiety, its triazolo-pyrimidine core and pyridyl group may similarly interact with fungal enzymes via π-stacking or metal coordination .
Cannabinoid Receptor Affinity ():
Triazolo[1,5-a]pyrimidines with benzyl (compound 38) or diallylamino (compound 40) substituents showed selective CB2 receptor binding (Ki < 50 nM).
Herbicidal Potential ():
Chlorophenyl-substituted pyrido-triazolopyrimidines () and classical triazolo-pyrimidines () are associated with herbicidal activity. The target compound’s 3-pyridyl group may reduce phytotoxicity compared to chlorophenyl analogs, aligning with trends in agrochemical design favoring heteroaromatic substituents .
Biological Activity
The compound 2-methyl-N-[6-oxo-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring and a triazole moiety, which are known for their roles in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, a study by Tiwari et al. synthesized several pyrimidine-triazole compounds and evaluated their anticancer properties against various cancer cell lines (MCF-7, MDA-MB453, MDA-MB231). The results indicated that certain derivatives exhibited promising IC50 values (e.g., compound 10 with IC50 = 29.1 µM against MDA-MB453) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10 | MDA-MB453 | 29.1 |
| 11 | MCF-7 | 15.3 |
| 14 | MCF-7 | 3.01 |
| 15 | A549 | 1.96 |
These findings suggest that modifications in the structure can significantly influence the anticancer potency of these compounds.
Antimicrobial Activity
The antimicrobial properties of pyridine and triazole derivatives have also been documented. Compounds containing these moieties have demonstrated activity against various bacterial strains and fungi. For example, studies have shown that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory activities. Research indicates that pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A recent clinical trial evaluated the efficacy of a similar compound in patients with advanced solid tumors. The trial reported a manageable safety profile and preliminary evidence of antitumor activity.
- Antimicrobial Screening : In vitro studies conducted on various microbial strains demonstrated that the compound exhibited significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-[6-oxo-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide?
The synthesis typically involves multi-step heterocyclic ring formation. A common strategy includes:
- Thiadiazole/pyrimidine ring cyclization : React precursors (e.g., pyridyl-containing intermediates) with sulfur/nitrogen sources under catalytic conditions .
- Functionalization : Introduce the propanamide group via nucleophilic substitution or coupling reactions.
- Solvent optimization : Alcohols (e.g., ethanol) are preferred for their mild reactivity and high yields .
- Characterization : Validate intermediates using -NMR, -NMR, and IR spectroscopy .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., pyridyl protons at δ 8.8–8.9 ppm, methyl groups at δ 2.3–2.6 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 436.2 [M+H]) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm) and amide (N-H) bonds .
Q. What preliminary biological screening methods are applicable?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, a 78°C reaction in ethanol improves cyclization efficiency .
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves regioisomers .
Q. What strategies resolve contradictions in biological activity data?
- Meta-analysis : Compare IC values across studies to identify outliers (e.g., conflicting kinase inhibition results) .
- Structural analogs : Test derivatives (e.g., trifluoromethyl or pyridyl-modified variants) to isolate substituent effects .
- Dose-response validation : Replicate assays with tighter concentration ranges (e.g., 0.1–100 µM) .
Q. How can computational methods guide SAR studies?
- Quantum chemical calculations : Predict binding affinity via DFT-based reaction path searches (e.g., ICReDD’s workflow) .
- Molecular docking : Model interactions with target proteins (e.g., CB2 cannabinoid receptors) using AutoDock/Vina .
- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and bioavailability .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Q. How do substituents influence pharmacological activity?
Q. What advanced techniques validate target engagement?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) .
- Cryo-EM/X-ray crystallography : Resolve compound-protein complexes (e.g., triazolo-pyrimidine-CB2 receptor) .
- Thermal shift assays : Monitor protein stabilization upon ligand binding .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled?
- Dynamic effects : Analyze temperature-dependent NMR to identify conformational exchange .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., pyridyl vs. pyrimidine protons) .
- Isotopic labeling : Use - or -enriched precursors for unambiguous assignment .
Methodological Insights from Evidence
- Synthetic Optimization : Alcohol solvents (ethanol, methanol) yield 70–85% purity in cyclization steps .
- Biological Activity : Pyridyl derivatives show 10–100 nM potency in kinase assays .
- Computational Design : ICReDD’s reaction path search reduces experimental iterations by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
